molecular formula C4H23NO6 B085883 Tetramethylammonium hydroxide pentahydrate CAS No. 10424-65-4

Tetramethylammonium hydroxide pentahydrate

Cat. No. B085883
CAS RN: 10424-65-4
M. Wt: 181.23 g/mol
InChI Key: MYXKPFMQWULLOH-UHFFFAOYSA-M
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Patent
US05623088

Procedure details

Nitrobenzene (2 ml, 0.02 mole) was added via a syringe to a stirring solution containing 1.08 g (0.01 mole) of 1,4-phenylenediamine, 3.6 g (0.02 mole) of tetramethylammonium hydroxide pentahydrate in 2 ml of dimethylsulfoxide under nitrogen at 70° C. The solution was stirred at such condition for 4 hours. An aliquot was taken out for LC, MS, LC-MS analyses. N,N'-(4-nitrosophenyl)-1,4-phenylenediamine, N-(4-nitrophenyl)-N'-(4-nitrosophenyl)-1,4-phenylenediamine and N,N'-(4-nitrophenyl)-1,4-phenylenediamine were obtained.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:10]1([NH2:17])[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1.[OH2:18].O.O.O.O.[OH-].C[N+:25]([CH3:28])(C)[CH3:26]>CS(C)=O>[N:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:16][C:13]2[CH:14]=[CH:15][C:10]([NH2:17])=[CH:11][CH:12]=2)=[CH:6][CH:5]=1)=[O:3].[N+:1]([C:4]1[CH:5]=[CH:6][C:26]([NH:25][C:28]2[CH:8]=[CH:9][C:4]([NH:16][C:13]3[CH:14]=[CH:15][C:10]([N:17]=[O:18])=[CH:11][CH:12]=3)=[CH:5][CH:6]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:16][C:13]2[CH:14]=[CH:15][C:10]([NH2:17])=[CH:11][CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
3.6 g
Type
reactant
Smiles
O.O.O.O.O.[OH-].C[N+](C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at such condition for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=O)C1=CC=C(C=C1)NC1=CC=C(C=C1)N
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC1=CC=C(C=C1)NC1=CC=C(C=C1)N=O
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05623088

Procedure details

Nitrobenzene (2 ml, 0.02 mole) was added via a syringe to a stirring solution containing 1.08 g (0.01 mole) of 1,4-phenylenediamine, 3.6 g (0.02 mole) of tetramethylammonium hydroxide pentahydrate in 2 ml of dimethylsulfoxide under nitrogen at 70° C. The solution was stirred at such condition for 4 hours. An aliquot was taken out for LC, MS, LC-MS analyses. N,N'-(4-nitrosophenyl)-1,4-phenylenediamine, N-(4-nitrophenyl)-N'-(4-nitrosophenyl)-1,4-phenylenediamine and N,N'-(4-nitrophenyl)-1,4-phenylenediamine were obtained.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:10]1([NH2:17])[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1.[OH2:18].O.O.O.O.[OH-].C[N+:25]([CH3:28])(C)[CH3:26]>CS(C)=O>[N:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:16][C:13]2[CH:14]=[CH:15][C:10]([NH2:17])=[CH:11][CH:12]=2)=[CH:6][CH:5]=1)=[O:3].[N+:1]([C:4]1[CH:5]=[CH:6][C:26]([NH:25][C:28]2[CH:8]=[CH:9][C:4]([NH:16][C:13]3[CH:14]=[CH:15][C:10]([N:17]=[O:18])=[CH:11][CH:12]=3)=[CH:5][CH:6]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:16][C:13]2[CH:14]=[CH:15][C:10]([NH2:17])=[CH:11][CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
3.6 g
Type
reactant
Smiles
O.O.O.O.O.[OH-].C[N+](C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at such condition for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=O)C1=CC=C(C=C1)NC1=CC=C(C=C1)N
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC1=CC=C(C=C1)NC1=CC=C(C=C1)N=O
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.